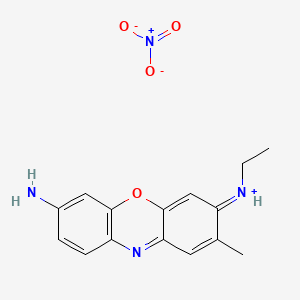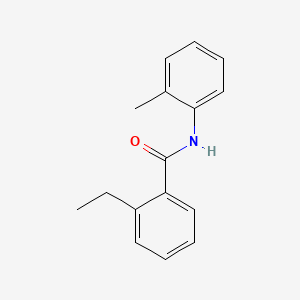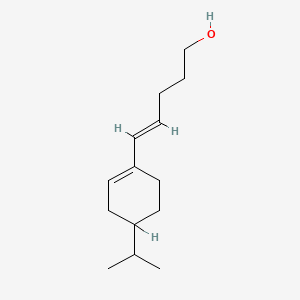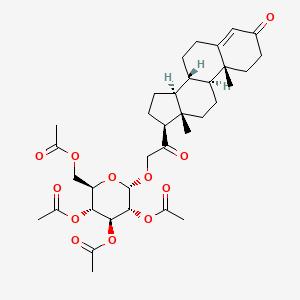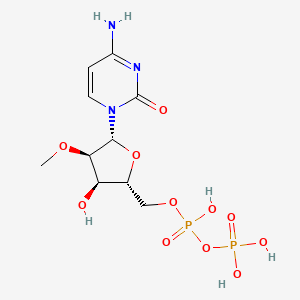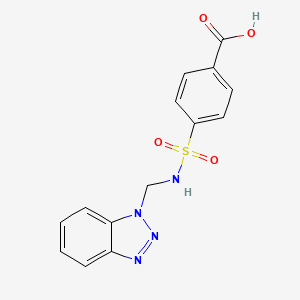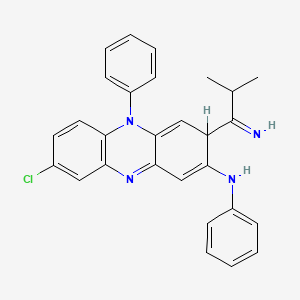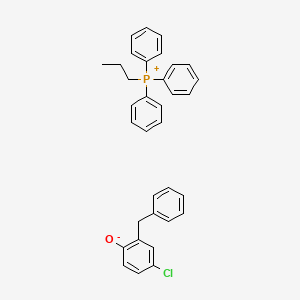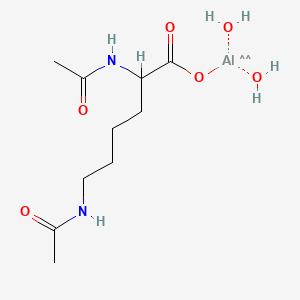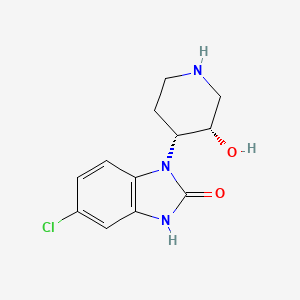
Milbemycin B, 5-demethoxy-28-deoxy-6,28-epoxy-25-methyl-5-oxo-, (6S,25R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Milbemycin B, 5-demethoxy-28-deoxy-6,28-epoxy-25-methyl-5-oxo-, (6S,25R)- is a member of the milbemycin family, which are 16-membered macrolide antibiotics. These compounds are known for their potent anthelmintic and insecticidal properties. Milbemycins are structurally similar to avermectins, another class of macrolide antibiotics that have been widely used in veterinary and agricultural applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include various organometallic reagents, oxidizing agents, and protecting groups to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of milbemycin B, 5-demethoxy-28-deoxy-6,28-epoxy-25-methyl-5-oxo-, (6S,25R)- often involves fermentation processes using genetically engineered strains of Streptomyces bacteria. These strains are optimized to produce high yields of the desired compound through the manipulation of biosynthetic pathways. Post-fermentation, the compound is extracted and purified using techniques such as high-performance liquid chromatography (HPLC) and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
Milbemycin B, 5-demethoxy-28-deoxy-6,28-epoxy-25-methyl-5-oxo-, (6S,25R)- undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, peracids.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield epoxides or ketones, while reduction reactions may produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
Milbemycin B, 5-demethoxy-28-deoxy-6,28-epoxy-25-methyl-5-oxo-, (6S,25R)- has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying macrolide synthesis and reactivity.
Biology: Investigated for its effects on various biological systems, including its role as an anthelmintic agent.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of parasitic infections.
Industry: Utilized as an eco-friendly pesticide in agriculture and animal husbandry.
Mecanismo De Acción
The mechanism of action of milbemycin B, 5-demethoxy-28-deoxy-6,28-epoxy-25-methyl-5-oxo-, (6S,25R)- involves binding to glutamate-gated chloride channels in the nervous system of parasites. This binding leads to an influx of chloride ions, causing hyperpolarization of the nerve cells and ultimately resulting in paralysis and death of the parasite. The compound’s specificity for these channels in parasites, as opposed to those in mammals, accounts for its selective toxicity .
Comparación Con Compuestos Similares
Milbemycin B, 5-demethoxy-28-deoxy-6,28-epoxy-25-methyl-5-oxo-, (6S,25R)- is unique among milbemycins due to its specific structural features, such as the absence of a methoxy group at the 5-position and the presence of an epoxy group at the 6,28-positions. Similar compounds include:
Milbemycin A3/A4: Differ in the presence of a furan ring and other functional groups.
Avermectins: Structurally similar but contain additional sugar moieties and differ in their macrolide ring structure.
These differences contribute to variations in their biological activity and applications, with milbemycin B, 5-demethoxy-28-deoxy-6,28-epoxy-25-methyl-5-oxo-, (6S,25R)- often exhibiting lower toxicity and similar or enhanced efficacy compared to its analogs .
Propiedades
Número CAS |
86691-98-7 |
|---|---|
Fórmula molecular |
C31H42O7 |
Peso molecular |
526.7 g/mol |
Nombre IUPAC |
(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20S,24S)-24-hydroxy-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2,21-dione |
InChI |
InChI=1S/C31H42O7/c1-18-7-6-8-23-17-35-28-27(32)21(4)14-26(31(23,28)34)29(33)36-25-15-24(10-9-19(2)13-18)38-30(16-25)12-11-20(3)22(5)37-30/h6-9,14,18,20,22,24-26,28,34H,10-13,15-17H2,1-5H3/b7-6+,19-9+,23-8+/t18-,20-,22+,24+,25-,26-,28+,30-,31+/m0/s1 |
Clave InChI |
CZHVEYHEDZMISR-AODBFQNSSA-N |
SMILES isomérico |
C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C(C5=O)C)C(=O)O3)O)C)\C)O[C@@H]1C |
SMILES canónico |
CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=O)C)C(=O)O3)O)C)C)OC1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


